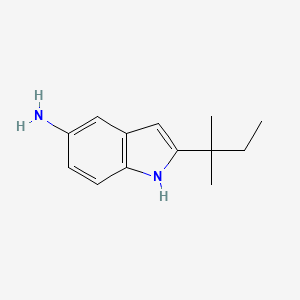

2-(tert-pentyl)-1H-indol-5-amine

Descripción

The compound belongs to the indol-5-amine class, characterized by a bicyclic indole core with an amine group at the 5-position. The tert-pentyl group (2-methylbutan-2-yl) at the 2-position introduces steric bulk and lipophilicity, which may influence solubility, reactivity, and biological activity. Similar compounds, such as 2-(tert-butyl)-1H-indol-5-amine (CAS 682357-49-9, C₁₂H₁₆N₂, MW 188.27; ), share this scaffold but differ in alkyl substituent size and branching.

Propiedades

IUPAC Name |

2-(2-methylbutan-2-yl)-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-4-13(2,3)12-8-9-7-10(14)5-6-11(9)15-12/h5-8,15H,4,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJIDVCYKRKQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC2=C(N1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-pentyl)-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the alkylation of indole with tert-pentyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Another approach involves the reductive amination of 5-nitroindole with tert-pentylamine. This method requires a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amine group.

Industrial Production Methods

Industrial production of 2-(tert-pentyl)-1H-indol-5-amine may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

2-(tert-pentyl)-1H-indol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding indole-5-carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro or carbonyl groups present in the molecule to amines or alcohols.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, leading to the formation of various substituted indoles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

Major Products

The major products formed from these reactions include indole-5-carboxylic acids, substituted indoles, and various amine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Drug Design and Synthesis

2-(tert-pentyl)-1H-indol-5-amine serves as a crucial intermediate in the synthesis of novel pharmaceuticals targeting neurological disorders. Its structural properties allow for modifications that can enhance bioactivity and selectivity towards specific molecular targets. For instance, derivatives of this compound have been explored for their potential in treating conditions such as Alzheimer's disease and other neurodegenerative disorders due to their ability to interact with neurotransmitter systems and modulate receptor activities .

Case Study: Neuroprotective Agents

Research has demonstrated that derivatives of 2-(tert-pentyl)-1H-indol-5-amine exhibit neuroprotective properties. A study published in a peer-reviewed journal highlighted the synthesis of several analogs that showed promising results in inhibiting acetylcholinesterase activity, which is crucial for the treatment of Alzheimer's disease. The structure-activity relationship (SAR) analysis revealed that modifications at the indole ring significantly influenced the potency of these compounds against neurodegeneration .

Biological Research

Receptor Interaction Studies

The compound is extensively used in biological research to investigate receptor interactions and signaling pathways. Its ability to act as a ligand for various receptors makes it a valuable tool for understanding cellular processes and identifying potential therapeutic targets. For example, studies have utilized 2-(tert-pentyl)-1H-indol-5-amine to explore its effects on serotonin receptors, which are implicated in mood regulation and anxiety disorders .

Case Study: Serotonergic Activity

In a recent pharmacological study, researchers evaluated the serotonergic activity of 2-(tert-pentyl)-1H-indol-5-amine analogs. The findings indicated that certain derivatives displayed enhanced affinity for serotonin receptors, leading to increased serotonin signaling. This suggests potential applications in developing treatments for depression and anxiety disorders, highlighting the compound's relevance in psychopharmacology .

Material Science

Development of Advanced Materials

In material science, 2-(tert-pentyl)-1H-indol-5-amine is explored for its properties in developing advanced materials such as polymers and coatings. Its unique chemical structure allows it to impart specific characteristics to materials, including improved stability and reactivity under various environmental conditions.

Case Study: Polymer Synthesis

A notable application involves incorporating 2-(tert-pentyl)-1H-indol-5-amine into polymer matrices to enhance thermal stability and mechanical strength. Research demonstrated that polymers modified with this compound exhibited superior performance in high-temperature applications compared to unmodified counterparts .

Fluorescent Probes

Imaging Techniques

The unique fluorophore characteristics of 2-(tert-pentyl)-1H-indol-5-amine make it suitable for use as a fluorescent probe in imaging techniques. These probes are essential for visualizing biological processes at the cellular level.

Case Study: Biological Imaging

A study investigated the use of 2-(tert-pentyl)-1H-indol-5-amine based fluorescent probes in live-cell imaging. The results showed that these probes could effectively highlight cellular structures and processes, providing insights into dynamic biological activities such as cell division and migration .

Mecanismo De Acción

The mechanism of action of 2-(tert-pentyl)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The following table compares 2-(tert-pentyl)-1H-indol-5-amine with key analogs:

Key Observations:

- Solubility : Bulky substituents like the 4-methoxy-3,5-dimethylphenyl group () may decrease aqueous solubility but enhance binding to hydrophobic targets.

Actividad Biológica

2-(tert-pentyl)-1H-indol-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by diverse studies and findings.

Synthesis

The synthesis of 2-(tert-pentyl)-1H-indol-5-amine typically involves several steps, including the formation of indole derivatives through various chemical reactions. The structural modifications at the 5-position of the indole ring have been shown to influence biological activity significantly. For instance, the introduction of alkyl groups can enhance receptor binding affinities and modify pharmacological properties .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-(tert-pentyl)-1H-indol-5-amine. It exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating its efficacy. For example:

| Bacterial Strain | MIC (μg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Escherichia coli | 31.108 - 124.432 | Disruption of biofilm formation |

| Pseudomonas aeruginosa | 62.216 - 248.863 | Cell membrane disruption |

The compound has demonstrated bactericidal effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), where it inhibited biofilm formation effectively .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 2-(tert-pentyl)-1H-indol-5-amine has shown promise as an anti-inflammatory agent. Research indicates that it may modulate pathways involved in inflammation, potentially through cannabinoid receptor interactions. Studies have reported that compounds with similar structures can bind to cannabinoid receptors, leading to reduced inflammatory responses .

Case Studies

Several case studies have explored the biological activities of indole derivatives similar to 2-(tert-pentyl)-1H-indol-5-amine:

- Antimicrobial Efficacy : A study evaluated a series of indole derivatives against various bacterial strains, finding that modifications at the indole nitrogen significantly enhanced antibacterial activity.

- Biofilm Inhibition : Another investigation focused on the ability of indole compounds to inhibit biofilm formation in E. coli, linking this effect to alterations in gene expression related to virulence factors.

- Inflammatory Response Modulation : Research involving animal models demonstrated that indole derivatives could reduce markers of inflammation, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of 2-(tert-pentyl)-1H-indol-5-amine is thought to involve multiple mechanisms:

- Receptor Binding : Similar compounds have been shown to interact with cannabinoid receptors, influencing pain pathways and immune responses.

- Protein Synthesis Inhibition : The compound may disrupt bacterial protein synthesis, leading to cell death.

- Biofilm Disruption : By targeting biofilm-associated bacteria, it can enhance susceptibility to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.